molecular formula C17H10N2O3 B2454469 2-(2-oxo-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one CAS No. 85226-76-2

2-(2-oxo-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2454469
CAS No.: 85226-76-2
M. Wt: 290.278
InChI Key: LSTGGMRIDCOATB-UHFFFAOYSA-N
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Description

2-(2-oxo-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one is a heterocyclic compound that combines the structural features of chromenone and quinazolinone. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxo-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one typically involves the condensation of 2-oxo-2H-chromen-3-carbaldehyde with 2-aminobenzamide under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-oxo-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and aryl halides can be used under basic conditions to introduce new substituents.

Major Products Formed

The major products formed from these reactions include various substituted quinazolinone and chromenone derivatives, which can exhibit different biological activities.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-oxo-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one is unique due to its dual chromenone and quinazolinone structure, which imparts a wide range of biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications in medicinal chemistry and drug development.

Properties

IUPAC Name

2-(2-oxochromen-3-yl)-4aH-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N2O3/c20-16-11-6-2-3-7-13(11)18-15(19-16)12-9-10-5-1-4-8-14(10)22-17(12)21/h1-9,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWLYKRKYUUIFMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NC(=O)C4C=CC=CC4=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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